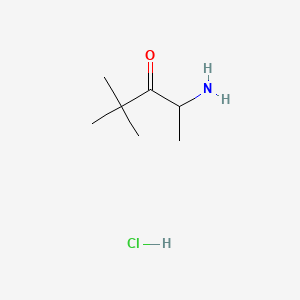
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is an organic compound with the molecular formula C7H15NOClH It is a derivative of 3-pentanone, where the ketone group is substituted with an amino group and a hydrochloride salt is formed
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride typically involves the reaction of 2,2-dimethyl-3-pentanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the amino derivative, and the subsequent formation of the hydrochloride salt. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amino derivatives.
科学研究应用
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-pentanone: A ketone with a similar structure but lacking the amino group.
2,4-Dimethyl-3-pentanone: Another ketone with a different substitution pattern.
4-Amino-2,2-dimethyl-3-pentanone: The free base form without the hydrochloride salt.
Uniqueness
4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
4-amino-2,2-dimethylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(8)6(9)7(2,3)4;/h5H,8H2,1-4H3;1H |
InChI 键 |
AJIFQEFTVRTHHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C(C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



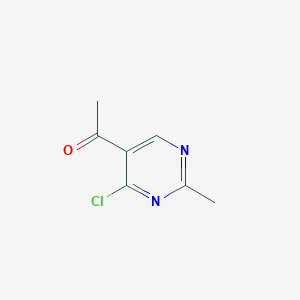
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
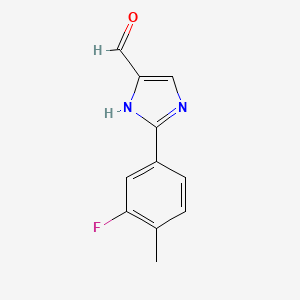
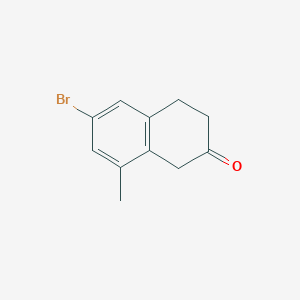
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)


![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
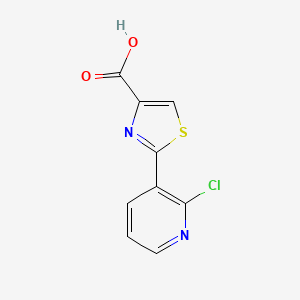
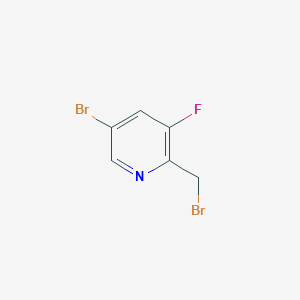

![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)
